Benzenesulfonamide, N-decyl-4-methyl-

Description

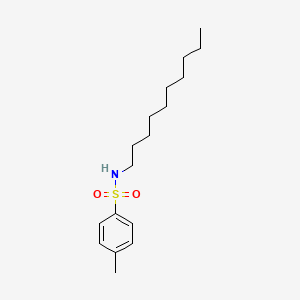

Benzenesulfonamide, N-decyl-4-methyl- is a substituted benzenesulfonamide derivative characterized by a decyl (10-carbon alkyl) chain attached to the sulfonamide nitrogen and a methyl group at the para position of the benzene ring. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, particularly as enzyme inhibitors (e.g., carbonic anhydrase) .

Properties

CAS No. |

1228-64-4 |

|---|---|

Molecular Formula |

C17H29NO2S |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

N-decyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H29NO2S/c1-3-4-5-6-7-8-9-10-15-18-21(19,20)17-13-11-16(2)12-14-17/h11-14,18H,3-10,15H2,1-2H3 |

InChI Key |

VARYUYCNOQYIKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-decyl-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or another suitable organic solvent

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of benzenesulfonamide, N-decyl-4-methyl- follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-decyl-4-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Hydrolysis Conditions: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)

Major Products Formed

Oxidation: Formation of 4-methylbenzenesulfonic acid

Reduction: Formation of 4-methylbenzenesulfinamide

Hydrolysis: Formation of 4-methylbenzenesulfonic acid and decylamine

Scientific Research Applications

Benzenesulfonamide, N-decyl-4-methyl- has a wide range of applications in scientific research, including:

Medicinal Chemistry: Used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme implicated in various diseases such as glaucoma, epilepsy, and cancer.

Antimicrobial Agents: Derivatives of benzenesulfonamide have shown significant antimicrobial activity against various bacterial strains.

Industrial Applications: Employed as a surfactant and emulsifying agent in various industrial processes due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-decyl-4-methyl- primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to therapeutic effects in conditions like glaucoma and cancer . The molecular targets and pathways involved include:

Carbonic Anhydrase Inhibition: Binding to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide.

Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the inhibition of carbonic anhydrase IX, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key benzenesulfonamide derivatives and their properties, based on the evidence:

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- Alkyl Chain Length : The decyl chain in N-decyl-4-methyl-benzenesulfonamide introduces significant hydrophobicity compared to shorter alkyl or aryl substituents (e.g., methyl, phenyl). This may enhance membrane permeability but reduce solubility, a trade-off observed in QSAR models for benzenesulfonamide derivatives .

- Electron-Withdrawing Groups : Derivatives with nitro groups (e.g., ) exhibit enhanced inhibitory activity against HIV integrase, whereas hydroxyl or methyl groups (e.g., ) prioritize enzyme binding over potency.

Computational and Crystallographic Insights

- Benzenesulfonamides are frequently analyzed using SHELX and ORTEP-3 for crystallographic refinement . The methyl and decyl groups in N-decyl-4-methyl-benzenesulfonamide would influence crystal packing and torsional angles, as seen in related structures .

- Machine learning models highlight the benzenesulfonamide moiety as a critical pharmacophore for carbonic anhydrase binding, suggesting that the decyl chain may modulate selectivity or off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.